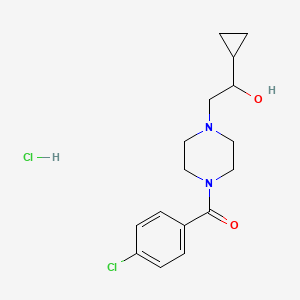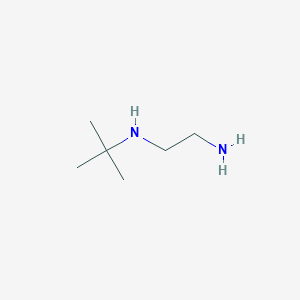![molecular formula C21H23ClN4O3S B2496732 4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide CAS No. 1209772-07-5](/img/structure/B2496732.png)
4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a category of molecules that often exhibit significant biological activity, making them subjects of interest in medicinal chemistry research. Such compounds are typically synthesized for their potential as therapeutic agents or for their unique chemical properties.
Synthesis Analysis
Synthesis of related compounds involves multi-step chemical reactions, starting from basic aromatic compounds or heterocycles, followed by various functionalization steps, including halogenation, methoxylation, and the introduction of the piperazine moiety through nucleophilic substitution reactions. For instance, compounds with structural similarities have been synthesized through condensation reactions, often in the presence of carbodiimides or other coupling agents to form the desired carboxamide linkages (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Structure Analysis
The molecular structure is typically elucidated using spectroscopic methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and sometimes X-ray crystallography for solid compounds. These techniques provide information on the molecular framework, the nature of substituents, and the stereochemistry of the molecule. For example, X-ray diffraction studies have been used to confirm the structure of related piperazine carboxylate compounds, demonstrating the arrangement of functional groups and overall molecular conformation (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Scientific Research Applications
Chemical Structure and Synthesis
- This compound belongs to a class of heterocyclic compounds that have been synthesized and characterized for various applications in scientific research. Such compounds are often explored for their potential biological activities. For example, Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized related compounds with benzodifuran and thiazolopyrimidine structures, which were evaluated for their anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological Activity
- Piperazine derivatives, which include compounds structurally similar to 4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide, have been studied extensively for their biological activities. Mhaske, Shelke, Raundal, and Jadhav (2014) synthesized thiazol-5-yl piperazine derivatives and evaluated their antimicrobial activity, demonstrating the potential of such compounds in addressing microbial infections (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Antimicrobial and Antiviral Properties
- Several studies have reported the synthesis of novel piperazine compounds with potent antimicrobial and antiviral activities. For instance, Reddy et al. (2013) synthesized urea and thiourea derivatives of piperazine, demonstrating significant antimicrobial and antiviral activities against specific targets (Reddy et al., 2013). Similarly, Patil et al. (2021) synthesized piperazine and triazolo-pyrazine derivatives, which were found to have promising antimicrobial properties (Patil et al., 2021).
Applications in Imaging and Radiosynthesis
- Piperazine derivatives have also been explored in the field of imaging and radiosynthesis. Shimoda et al. (2015) developed a PET radiotracer based on a piperazine derivative for imaging fatty acid amide hydrolase in the brain, showcasing the compound's application in neurological studies (Shimoda et al., 2015).
Chemical Properties and Structural Analysis
- The synthesis and structural characterisation of novel piperazine derivatives, including those with similar structural motifs to the compound , have been a subject of extensive research. Lv, Ding, and Zhao (2013) synthesized and characterized novel pyrazole carboxamide derivatives, which highlights the importance of structural analysis in understanding the properties and potential applications of these compounds (Lv, Ding, & Zhao, 2013).
properties
IUPAC Name |
4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3S/c1-13-4-6-15(22)19-18(13)24-21(30-19)26-10-8-25(9-11-26)20(27)23-14-5-7-16(28-2)17(12-14)29-3/h4-7,12H,8-11H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCISIGMVOJDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)imino-1-[(2,6-dichlorophenyl)methyl]indol-2-one](/img/structure/B2496649.png)
![(7-methyl-2-oxo-2H-chromen-4-yl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2496652.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-iodobenzamide](/img/structure/B2496654.png)

![2-[(difluoromethyl)sulfanyl]-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone](/img/structure/B2496658.png)
![2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(4-methylcyclohexyl)-1,3-thiazole-5-carboxamide](/img/structure/B2496659.png)

![1,4-Bis[(2,4,6-trimethylphenyl)sulfonyl]piperazine](/img/structure/B2496661.png)



![1-(Chloromethyl)-3-(2-methylpropyl)bicyclo[1.1.1]pentane](/img/structure/B2496670.png)
